3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile
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Overview
Description
3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
A convenient method for synthesizing 3-substituted imidazo[1,2-a]pyridines involves a two-step one-pot reaction. This method uses heterocyclic amines and N,N-dimethylformamide dimethyl acetal (DMF-DMA) with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions typically involve moderate to high yields under mild conditions .
Industrial Production Methods
Industrial production methods for 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound .
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloroimidazo[1,2-a]pyridine: Similar in structure but lacks the carbonitrile group.
2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile: Differently substituted on the imidazo[1,2-a]pyridine ring.
Uniqueness
3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C8H4ClN3 |
---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-7-5-11-8-6(4-10)2-1-3-12(7)8/h1-3,5H |
InChI Key |
YXVCKWTVWJTGCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C#N)Cl |
Origin of Product |
United States |
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